Pyrazolo[1,5-b]pyridazine-3-carboxylic acid
CAS No.: 88561-91-5
Cat. No.: VC2230858
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.
![Pyrazolo[1,5-b]pyridazine-3-carboxylic acid - 88561-91-5](/images/structure/VC2230858.png)
CAS No. | 88561-91-5 |
---|---|
Molecular Formula | C7H5N3O2 |
Molecular Weight | 163.13 g/mol |
IUPAC Name | pyrazolo[1,5-b]pyridazine-3-carboxylic acid |
Standard InChI | InChI=1S/C7H5N3O2/c11-7(12)5-4-9-10-6(5)2-1-3-8-10/h1-4H,(H,11,12) |
Standard InChI Key | ZYPYCOBBCUKALX-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=NN2N=C1)C(=O)O |
Canonical SMILES | C1=CC2=C(C=NN2N=C1)C(=O)O |
Physical and Chemical Properties
Pyrazolo[1,5-b]pyridazine-3-carboxylic acid is characterized by specific molecular and physicochemical properties that define its behavior in chemical reactions and biological systems. The compound is identified by the CAS number 88561-91-5 and MFCD number MFCD11865261 . It possesses distinctive properties that contribute to its potential applications in various fields.
The physical and chemical properties of Pyrazolo[1,5-b]pyridazine-3-carboxylic acid are summarized in the following table:
Property | Value |
---|---|
CAS Number | 88561-91-5 |
MFCD Number | MFCD11865261 |
Molecular Formula | C₇H₅N₃O₂ |
Molecular Weight | 163.13300 g/mol |
Exact Mass | 163.03800 |
Polar Surface Area (PSA) | 67.49000 |
LogP | 0.42750 |
Storage Recommendation | Refrigerated |
Purity (Commercial) | 97% |
HS Code | 2933990090 |
Structural Characteristics
Molecular Structure
Pyrazolo[1,5-b]pyridazine-3-carboxylic acid features a distinctive fused heterocyclic structure consisting of pyrazole and pyridazine rings with a carboxylic acid functional group at the 3-position. The compound belongs to the broader class of azoles, specifically featuring nitrogen-containing heterocycles.
The molecular structure includes:
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A pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms)
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A fused pyridazine ring (six-membered heterocycle with two adjacent nitrogen atoms)
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A carboxylic acid group (-COOH) at the 3-position of the pyrazole ring
This arrangement of atoms creates a planar, aromatic system with multiple points for potential hydrogen bonding and other non-covalent interactions, contributing to its chemical behavior and biological activities.
Related Derivatives
Ester Derivatives
One significant derivative of Pyrazolo[1,5-b]pyridazine-3-carboxylic acid is its methyl ester, Pyrazolo[1,5-b]pyridazine-3-carboxylic acid methyl ester (CAS: 53946-83-1) . This derivative has distinct properties:
Property | Value |
---|---|
CAS Number | 53946-83-1 |
Molecular Formula | C₈H₇N₃O₂ |
Molecular Weight | 177.16 g/mol |
Synonyms | Methyl Pyrazolo[1,5-b]pyridazine-3-carboxylate |
Ester derivatives often exhibit enhanced lipophilicity compared to their parent carboxylic acids, potentially improving membrane permeability while serving as prodrugs that can be hydrolyzed back to the active carboxylic acid form in vivo.
Structural Analogues
The broader family of pyrazole derivatives represents an important class of heterocyclic compounds with diverse applications. Some structurally related compounds include:
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4-Benzoyl-5-phenyl-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid, which features a similar pyrazole carboxylic acid core but with different substituents
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1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid derivatives, which contain additional carboxylic acid functionality
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Various pyrazolo[3,4-d]pyridazine systems, which represent isomeric structures with different ring fusion patterns
These structural analogues provide context for understanding the potential reactivity and applications of Pyrazolo[1,5-b]pyridazine-3-carboxylic acid, as they share similar core structures but with variations in substitution patterns and ring systems.
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